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Abstract
Methyl sulfamate (CH₃OSO₂NH₂) is an organic compound of significant interest due to its

relationship to sulfamic acid and its potential applications as a reagent and intermediate in

organic synthesis. A thorough understanding of its molecular structure, geometry, and bonding

characteristics is fundamental to predicting its reactivity, physical properties, and interactions in

biological and chemical systems. This guide provides a detailed analysis of the molecular

architecture of methyl sulfamate, supported by data from analogous compounds and standard

theoretical approaches. It outlines the key covalent and intermolecular forces governing its

structure and presents generalized experimental and computational protocols for its

characterization.

Molecular Structure and Geometry
Methyl sulfamate, with the molecular formula CH₅NO₃S, consists of a central sulfur atom

tetrahedrally coordinated to three oxygen atoms and one nitrogen atom.[1] One oxygen atom

serves as a bridge to a methyl group, forming a methoxy moiety, while the nitrogen atom is part

of a terminal amino group. The IUPAC name for this compound is methyl sulfamate, and its

canonical SMILES representation is COS(=O)(=O)N.[1]
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The geometry around the sulfur atom is approximately tetrahedral, a common arrangement for

sulfonyl groups. This geometry arises from the sp³ hybridization of the sulfur atom. The

molecule possesses a degree of flexibility due to the rotation around the S-O and O-C single

bonds.

Visualization of Molecular Structure
The logical structure of methyl sulfamate, illustrating the connectivity of its constituent atoms,

is depicted below.
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Caption: Molecular graph of methyl sulfamate.

Covalent Bonding Analysis
The bonding in methyl sulfamate is characterized by a combination of polar covalent single

and double bonds. The key bonds of interest are the sulfur-oxygen (S-O), sulfur-nitrogen (S-N),

oxygen-carbon (O-C), and nitrogen-hydrogen (N-H) bonds.

Sulfur-Oxygen Bonds: The sulfonyl group features two S=O double bonds. These bonds are

highly polarized due to the large electronegativity difference between sulfur and oxygen and
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exhibit significant double-bond character. The third sulfur-oxygen bond, connecting to the

methyl group, is a single bond (S-O).

Sulfur-Nitrogen Bond: The S-N bond is a polar covalent single bond. Its length and strength

are influenced by the electronic environment and, in the solid state, by intermolecular

interactions.

Amino and Methoxy Groups: The N-H and C-H bonds are typical covalent bonds, while the

O-C bond completes the methoxy linkage.

While a definitive crystal structure for methyl sulfamate is not publicly available, bond lengths

and angles can be reasonably estimated from high-quality crystallographic data of its parent

compound, sulfamic acid (H₃NSO₃), which exists in a zwitterionic form (+H₃NSO₃⁻) in the solid

state.[2] The data for the sulfamate core from this analogue provides the best available

experimental approximation.

Intermolecular Forces and Solid-State Properties
The physical properties of methyl sulfamate, such as its low melting point, are dictated by the

intermolecular forces between molecules.

Hydrogen Bonding: The primary intermolecular interaction is hydrogen bonding. The amino

group (-NH₂) provides hydrogen bond donors (N-H), while the sulfonyl oxygen atoms and the

amino nitrogen atom act as hydrogen bond acceptors. This network of hydrogen bonds is

crucial for the packing of molecules in the solid state.

Van der Waals Forces: The methyl group is nonpolar and contributes to the overall

intermolecular forces through weaker van der Waals interactions (specifically, London

dispersion forces).

These combined forces result in a moderately ordered crystalline structure.

Quantitative Data Summary
The following tables summarize the known and estimated quantitative data for methyl
sulfamate.
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Table 1: General Molecular Properties of Methyl Sulfamate

Property Value Reference

Molecular Formula CH₅NO₃S [1]

Molecular Weight 111.12 g/mol [1]

IUPAC Name methyl sulfamate [1]

Canonical SMILES COS(=O)(=O)N [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 4 [1]

| Rotatable Bonds | 1 |[1] |

Table 2: Estimated Bond Lengths for Methyl Sulfamate (Note: Data for the H₂N-SO₃ core is

based on the experimental crystal structure of sulfamic acid as a proxy.[2][3] Other values are

typical for organic molecules.)

Bond Typical Length (Å)

S=O ~ 1.44

S-N ~ 1.77

S-O (ester) ~ 1.60

O-C ~ 1.43

N-H ~ 1.01

| C-H | ~ 1.09 |

Table 3: Estimated Bond Angles for Methyl Sulfamate (Note: Data for the O-S-O and O-S-N

core is based on the experimental crystal structure of sulfamic acid as a proxy.[2][3])
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Angle Typical Value (°)

O=S=O ~ 120

O=S-N ~ 106

O=S-O (ester) ~ 106

S-O-C ~ 118

| H-N-H | ~ 107 |

Experimental and Theoretical Protocols
Determining the precise three-dimensional structure of a molecule like methyl sulfamate
requires sophisticated analytical techniques.

Experimental Protocol: Single-Crystal X-ray
Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the atomic

arrangement of a crystalline solid, providing precise bond lengths and angles.

Methodology:

Synthesis and Crystallization: Methyl sulfamate can be synthesized via the reaction of a

suitable methyl ester with ammonium sulfinate.[4] The crude product is purified, typically by

recrystallization from an appropriate solvent system, to grow single crystals of sufficient

quality (typically > 0.1 mm in all dimensions).

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to

100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The

crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.
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Structure Solution: The collected diffraction data is processed to determine the unit cell

dimensions and space group. The initial positions of the atoms (the phase problem) are

solved using direct methods or Patterson methods.

Structure Refinement: The atomic positions and their displacement parameters are refined

using a least-squares algorithm to achieve the best fit between the observed diffraction data

and the calculated data based on the structural model. Hydrogen atoms are typically located

from the difference Fourier map and refined.

Validation: The final structure is validated using metrics such as R-factors and by checking

for chemical reasonability. The results are typically deposited in a crystallographic database.
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Caption: Generalized workflow for X-ray crystallography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1316501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Theoretical Protocol: Computational Geometry
Optimization
In the absence of experimental crystal data, quantum mechanical calculations are employed to

predict the lowest-energy geometry of a molecule.

Methodology:

Initial Structure Generation: An approximate 3D structure of methyl sulfamate is built using

molecular modeling software.

Method and Basis Set Selection: A suitable level of theory is chosen. Density Functional

Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is

a common and robust choice for such organic molecules.

Optimization Calculation: The calculation is initiated. The software iteratively adjusts the

positions of the atoms, calculating the energy and the forces (gradient) on each atom at each

step, until a stationary point on the potential energy surface is found where the forces are

effectively zero.[5][6]

Frequency Analysis: A frequency calculation is performed on the optimized geometry to

confirm that it represents a true energy minimum (i.e., all calculated vibrational frequencies

are real and positive).

Data Extraction: The optimized Cartesian coordinates are used to calculate the final bond

lengths, bond angles, and dihedral angles of the predicted stable conformer.

Conclusion
The molecular structure of methyl sulfamate is defined by a tetrahedral sulfur core bonded to

a methoxy group, an amino group, and two sulfonyl oxygen atoms. Its solid-state architecture

and physical properties are governed by a network of intermolecular hydrogen bonds,

complemented by van der Waals forces. While experimental crystallographic data for this

specific molecule is not readily available, a robust structural model can be constructed using

data from analogous compounds like sulfamic acid and validated through standard

computational chemistry protocols. This detailed understanding of its structure is essential for

professionals in chemistry and drug development who utilize sulfamate-containing compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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